molecular formula C21H21N5O3S B2819213 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013809-40-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2819213
CAS No.: 1013809-40-9
M. Wt: 423.49
InChI Key: ZQIMBHKYCVMTHI-UHFFFAOYSA-N
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Description

. This compound features a unique structure that includes a benzo[d]thiazole ring, a pyrazole ring, and a pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions.

    Synthesis of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone under reflux conditions.

    Coupling of the benzo[d]thiazole and pyrazole rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the pyridine moiety: This final step involves the reaction of the intermediate compound with a pyridine derivative under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[d]thiazole and pyrazole rings

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, dyes, and catalysts .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
  • 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMBHKYCVMTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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